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Compound of Interest

Compound Name: (R)-(-)-6-hydroxy-1-aminoindan

Cat. No.: B031977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-6-hydroxy-1-aminoindan is a key chiral intermediate in the synthesis of various

pharmacologically active molecules. Its stereospecific construction is of paramount importance,

as the biological activity of the final drug substance is often dependent on a single enantiomer.

This technical guide provides an in-depth overview of the principal methodologies for the

enantioselective synthesis of (R)-(-)-6-hydroxy-1-aminoindan, complete with detailed

experimental protocols, comparative data, and workflow visualizations.

Dynamic Kinetic Resolution (DKR) of Racemic 6-
hydroxy-1-aminoindan
Dynamic kinetic resolution is a powerful technique that combines the kinetic resolution of a

racemate with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a

100% yield of the desired enantiomer. A highly effective method for the synthesis of (R)-(-)-6-
hydroxy-1-aminoindan employs a chemoenzymatic DKR approach.

Experimental Protocol: Chemoenzymatic DKR using
Candida antarctica Lipase B (CAL-B)
This protocol is based on the lipase-catalyzed acylation of the (R)-enantiomer of racemic 6-

hydroxy-1-aminoindan, coupled with the racemization of the unreacted (S)-enantiomer using a

palladium catalyst.
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Materials:

Racemic 6-hydroxy-1-aminoindan

Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

Palladium catalyst (e.g., Pd/BaSO₄ or a layered double hydroxide-supported Pd catalyst)

Acyl donor (e.g., 4-chlorophenyl valerate or L-(+)-O-acetylmandelic acid)

Anhydrous toluene

Hydrogen gas

Hydrochloric acid (for hydrolysis)

Sodium hydroxide (for neutralization)

Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Reaction Setup: To a stirred solution of racemic 6-hydroxy-1-aminoindan (1.0 equiv) in

anhydrous toluene, add the immobilized CAL-B (typically 5-10% w/w of the substrate) and

the palladium racemization catalyst (typically 5-20% w/w of the substrate).

Addition of Acyl Donor: Add the acyl donor (1.0-1.2 equiv).

Racemization Conditions: The reaction vessel is purged with hydrogen gas and maintained

under a hydrogen atmosphere (typically 1.0-2.0 MPa) to facilitate the racemization of the (S)-

enantiomer.

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 55 °C)

and stirred for a designated time (e.g., 15-20 hours), or until complete conversion of the

starting material is observed by a suitable analytical method (e.g., HPLC).
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Work-up and Product Isolation:

After the reaction is complete, the solid catalysts (enzyme and palladium) are removed by

filtration.

The solvent is removed under reduced pressure to yield the crude acylated (R)-amide.

The crude product is then subjected to acidic hydrolysis (e.g., refluxing with aqueous HCl)

to cleave the acyl group.

The reaction mixture is cooled and neutralized with a base (e.g., NaOH) to a pH of

approximately 13.

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to afford (R)-(-)-6-hydroxy-1-aminoindan.

Purification and Analysis: The product can be further purified by techniques such as column

chromatography or recrystallization. The enantiomeric excess (ee) is determined by chiral

HPLC analysis.

Quantitative Data for DKR
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Parameter Value Reference

Substrate Racemic 1-aminoindan [1]

Enzyme Novozym 435 [1]

Racemization Catalyst
Pd/layered double-hydroxide-

dodecyl sulfate
[1]

Acyl Donor 4-chlorophenyl valerate [1]

Solvent Toluene [1]

Substrate Concentration 82.5 mmol/L [1]

Temperature 55 °C [1]

Reaction Time 15 h [1]

Conversion >99% [1]

Enantiomeric Excess (ee) >99% [1]

Note: The data presented is for the closely related 1-aminoindan and is representative of the

expected outcomes for 6-hydroxy-1-aminoindan under optimized conditions.

Workflow Diagram for DKR
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Caption: Workflow for the Dynamic Kinetic Resolution of racemic 6-hydroxy-1-aminoindan.
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Asymmetric Reduction of 6-hydroxy-1-indanone
The enantioselective reduction of a prochiral ketone, 6-hydroxy-1-indanone, is a direct and

atom-economical approach to synthesize (R)-(-)-6-hydroxy-1-aminoindan. The Corey-Bakshi-

Shibata (CBS) reduction is a prominent example of this strategy, employing a chiral

oxazaborolidine catalyst.

Experimental Protocol: Corey-Bakshi-Shibata (CBS)
Reduction
This protocol outlines the general procedure for the asymmetric reduction of a ketone using a

CBS catalyst.

Materials:

6-hydroxy-1-indanone

(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

Borane source (e.g., borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide

complex (BH₃·SMe₂))

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Methanol (for quenching)

Aqueous hydrochloric acid (for work-up)

Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Catalyst Preparation (in situ): To a solution of the chiral oxazaborolidine catalyst (typically 5-

10 mol%) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add

the borane source (e.g., BH₃·THF, 1.0-1.5 equiv) dropwise. Stir the mixture for 15 minutes at

this temperature.
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Substrate Addition: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a

solution of 6-hydroxy-1-indanone (1.0 equiv) in anhydrous THF dropwise.

Reaction: Stir the reaction mixture at the low temperature for a specified period (e.g., 1-24

hours), monitoring the progress by TLC or HPLC.

Quenching: Slowly add methanol to the reaction mixture at the low temperature to quench

any excess borane.

Work-up:

Allow the mixture to warm to room temperature.

Add aqueous HCl and stir for a period to hydrolyze the borate esters.

Separate the aqueous and organic layers.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification and Analysis: Remove the solvent under reduced pressure and purify the

resulting (R)-6-hydroxy-1-indanol by column chromatography. The enantiomeric excess can

be determined by chiral HPLC or GC analysis. The resulting alcohol can then be converted

to the target amine via standard procedures (e.g., Mitsunobu reaction followed by hydrolysis

or reductive amination).

Quantitative Data for Asymmetric Ketone Reduction
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Parameter Value Reference

Substrate Prochiral Ketones [2][3][4][5][6]

Catalyst
Chiral Oxazaborolidine (CBS

catalyst)
[2][3][4][5][6]

Reducing Agent
Borane (BH₃·THF or

BH₃·SMe₂)
[2][3][4][5][6]

Solvent Anhydrous THF or Toluene [2][3][4][5][6]

Temperature -78 °C to room temperature [2][3][4][5][6]

Typical Yield High [2][3][4][5][6]

Typical Enantiomeric Excess

(ee)
>95% [2][3][4][5][6]

Note: This data is generalized for the CBS reduction of various ketones. Specific optimization

would be required for 6-hydroxy-1-indanone.

Workflow Diagram for CBS Reduction
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Caption: Workflow for the CBS reduction of 6-hydroxy-1-indanone and subsequent conversion.

Biocatalytic Transamination of 6-hydroxy-1-
indanone
Transaminase enzymes offer a green and highly selective method for the direct conversion of

ketones to chiral amines. An (R)-selective transaminase can be employed to synthesize (R)-
(-)-6-hydroxy-1-aminoindan from 6-hydroxy-1-indanone.

Experimental Protocol: Transaminase-Catalyzed
Reductive Amination
This protocol provides a general procedure for the biocatalytic transamination of a ketone.

Materials:

6-hydroxy-1-indanone

(R)-selective ω-transaminase

Amine donor (e.g., isopropylamine, L-alanine, or secondary butylamine)

Pyridoxal 5'-phosphate (PLP) cofactor

Buffer solution (e.g., phosphate buffer, pH 7-8)

Organic co-solvent (e.g., DMSO, if substrate solubility is low)

Base for pH adjustment (e.g., NaOH)

Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffer solution

containing the amine donor, PLP, and the transaminase enzyme.
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Substrate Addition: Add a solution of 6-hydroxy-1-indanone in a minimal amount of a water-

miscible co-solvent (like DMSO) to the reaction mixture.

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g.,

30-40 °C) with gentle agitation for a period of 24-96 hours. The pH of the reaction mixture

may need to be monitored and adjusted.

Work-up:

After the reaction, adjust the pH of the mixture to a basic value (e.g., pH 10-11) with a

suitable base.

Extract the product with an organic solvent (e.g., ethyl acetate).

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

Purification and Analysis: The crude product is purified by column chromatography or other

suitable methods. The enantiomeric excess is determined by chiral HPLC.

Quantitative Data for Transaminase-Catalyzed Amination
Parameter Value Reference

Substrate 4-cyano indanone [7]

Enzyme Transaminase [7]

Amine Donor Secondary butylamine [7]

Cofactor Pyridoxal phosphate (PLP) [7]

Solvent Water with DMSO co-solvent [7]

Temperature 40 °C [7]

Reaction Time 96 h [7]

Chiral Purity 100% [7]
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Note: This data is for a structurally related indanone. Optimization for 6-hydroxy-1-indanone

would be necessary.

Workflow Diagram for Biocatalytic Transamination
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Caption: Workflow for the transaminase-catalyzed synthesis of (R)-(-)-6-hydroxy-1-
aminoindan.

Conclusion
The enantioselective synthesis of (R)-(-)-6-hydroxy-1-aminoindan can be achieved through

several efficient methodologies. Dynamic kinetic resolution offers the potential for high yields

from a racemic starting material. Asymmetric reduction of the corresponding ketone provides a

direct route to the chiral alcohol precursor, which can then be converted to the desired amine.

Biocatalytic transamination represents a green and highly selective one-step conversion from

the ketone. The choice of the optimal synthetic route will depend on factors such as substrate

availability, cost of reagents and catalysts, scalability, and the desired level of enantiopurity.

The detailed protocols and comparative data presented in this guide are intended to assist

researchers in the selection and implementation of the most suitable method for their specific

needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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